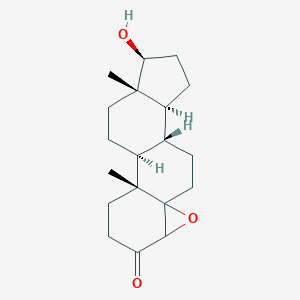

4,5-Epoxy-17

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(1S,2R,11S,12S,15S,16S)-15-hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-17-8-6-13-11(12(17)3-4-15(17)21)5-10-19-16(22-19)14(20)7-9-18(13,19)2/h11-13,15-16,21H,3-10H2,1-2H3/t11-,12-,13-,15-,16?,17-,18+,19?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRMBSNOUHBOND-KATRXDCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC45C3(CCC(=O)C4O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC45[C@@]3(CCC(=O)C4O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Rational Design of Safer 4,5-Epoxymorphinan-Based Analgesics: A Technical Guide

Introduction: Re-engineering a Privileged Scaffold for Modern Analgesia

The 4,5-epoxymorphinan scaffold, the core structure of morphine, remains the bedrock of potent analgesia and the "gold-standard" against which new pain therapeutics are measured.[1][2] However, the profound efficacy of traditional morphinans is inextricably linked to a severe liability profile, including respiratory depression, tolerance, dependence, and constipation.[3] These adverse effects, primarily mediated by the μ-opioid receptor (MOR) in the central nervous system (CNS), have fueled a global health crisis and created an urgent need for safer, more effective analgesics.[2][4]

This technical guide provides an in-depth exploration of modern medicinal chemistry and pharmacology strategies aimed at decoupling the analgesic efficacy of the 4,5-epoxymorphinan core from its detrimental side effects. We will delve into the causality behind experimental design, from targeted synthetic modifications to sophisticated pharmacological profiling, offering a framework for the rational discovery of next-generation analgesics. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of pain therapeutics.

Chapter 1: Strategic Chemical Modifications of the 4,5-Epoxymorphinan Core

The discovery of novel analgesics hinges on the strategic modification of the morphinan skeleton. Structure-activity relationship (SAR) studies have identified several key positions where chemical alterations can dramatically influence pharmacological outcomes.[5][6][7]

The Critical Role of the C14-Position: From Potency Enhancement to Profile Modulation

While naturally occurring opiates are unsubstituted at the C14 position, synthetic exploration has revealed this position to be a powerful modulator of activity.[8] The introduction of a 14-hydroxyl group, as seen in oxymorphone, is a foundational modification. Further derivatization to 14-alkoxy and 14-alkylamino groups has proven to be a particularly fruitful strategy for enhancing potency and altering the side-effect profile.[5][8]

A seminal example is 14-methoxymetopon , a derivative that exhibits extraordinary analgesic potency—up to 24,000 times that of morphine in some assays—while showing a reduced propensity to cause respiratory depression and constipation in preclinical models.[9][10] The introduction of larger arylalkyl substituents at the C14-alkoxy position can further enhance potency. For instance, 14-phenylpropoxymetopon (PPOM) is an exceptionally powerful analgesic, demonstrating potency even greater than etorphine.[11][12]

The rationale for this potency enhancement lies in the potential for these C14-substituents to engage with additional binding pockets or allosteric sites on the opioid receptor, leading to a more favorable receptor conformation for G-protein signaling.[13]

Synthesis of C14-Alkoxy Morphinans: A Representative Workflow

The synthesis of advanced C14-alkoxy morphinans like PPOM typically begins with the natural product thebaine . The following workflow illustrates a general synthetic strategy.[5][11]

Caption: Generalized synthetic workflow for 14-Phenylpropoxymetopon (PPOM) from Thebaine.

Modifications at C5, C6, and the N17-Substituent

-

C5-Substitution: The introduction of a methyl group at the C5 position (e.g., in metopon) can enhance potency. The combination of C5 and C14 modifications, as seen in 14-methoxymetopon, often leads to synergistic improvements in the pharmacological profile.[5][9] Molecular docking studies suggest that substituents at this position can influence the ligand's orientation within the binding pocket, affecting key interactions required for receptor activation.[10]

-

C6-Modifications: Alterations at the C6-carbonyl group have been extensively explored. Conversion to a hydroxyl group or its removal can impact potency and efficacy. More complex modifications, such as the introduction of glycine substituents, have been investigated to create novel opioids with high receptor affinities.[6][14]

-

N17-Substituent: The nature of the substituent on the nitrogen atom is a primary determinant of a ligand's activity as an agonist, partial agonist, or antagonist. Small alkyl groups like methyl (as in morphine) typically confer agonist properties. Larger groups, such as cyclopropylmethyl or allyl, are often associated with antagonist activity (e.g., naltrexone).[15] However, this is not a rigid rule, as the overall pharmacology is a result of the interplay between all substituents on the morphinan scaffold.

Chapter 2: Pharmacological Evaluation of Novel Analgesics

A rigorous and multi-faceted pharmacological evaluation is essential to characterize new chemical entities and validate the hypotheses behind their design. This involves a tiered approach, from initial in vitro screening to in vivo assessment of analgesia and side effects.

In Vitro Characterization: Binding and Functional Assays

Determining a compound's binding affinity (Ki) for the mu (μ), delta (δ), and kappa (κ) opioid receptors is the first step in pharmacological profiling. This is typically achieved through competitive radioligand binding assays.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Membranes: Utilize membranes from cells stably expressing the human recombinant opioid receptor of interest (e.g., CHO-hMOR cells).[16]

-

Incubation: In a 96-well plate, incubate the cell membranes (5-20 µg protein/well) with a known concentration of a selective radioligand (e.g., 0.25 nM [³H]-DAMGO for MOR) and a range of concentrations of the unlabeled test compound.[16][17]

-

Buffer System: The incubation is performed in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) at 25°C for 60 minutes to reach equilibrium.[16]

-

Separation: Terminate the binding by rapid filtration through glass fiber filters to separate bound from free radioligand.[16]

-

Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Beyond binding, it is crucial to determine if a compound activates the receptor. The [³⁵S]GTPγS binding assay is a functional assay that measures the first step in the G-protein signaling cascade.[18]

Experimental Protocol: [³⁵S]GTPγS Binding Assay

-

Membrane Preparation: Use membranes from cells expressing the opioid receptor of interest or from specific tissues (e.g., mouse spinal cord).[19][20]

-

Incubation Mixture: Incubate the membranes (10-25 µg protein) in an assay buffer containing MgCl₂, NaCl, EGTA, GDP (e.g., 30 µM), and a low concentration of [³⁵S]GTPγS (e.g., 0.05 nM).[19][20]

-

Agonist Stimulation: Add varying concentrations of the test agonist and incubate for 60 minutes at 30°C.[19]

-

Termination and Detection: Terminate the reaction by rapid filtration and quantify the bound [³⁵S]GTPγS via scintillation counting.

-

Data Analysis: Plot the stimulated binding against the agonist concentration to determine the EC50 (potency) and Emax (efficacy) for G-protein activation.

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Evaluation of Analgesia

Animal models of pain are essential for determining the antinociceptive efficacy of new compounds. The hot-plate test is a widely used model for assessing centrally mediated thermal analgesia.[21][22]

Experimental Protocol: Hot-Plate Test in Mice

-

Acclimation: Acclimate mice to the testing room for at least 30-60 minutes before the experiment.

-

Apparatus: Use a hot-plate apparatus maintained at a constant temperature (e.g., 52-55°C).[22][23]

-

Baseline Measurement: Gently place each mouse on the hot plate and record the baseline latency to a nocifensive response (e.g., hind paw licking, shaking, or jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[22]

-

Drug Administration: Administer the test compound or vehicle via the desired route (e.g., subcutaneous).

-

Post-Treatment Measurement: At specified time points after administration (e.g., 30, 60, 90 minutes), place the mouse back on the hot plate and measure the response latency.[22]

-

Data Analysis: A significant increase in response latency compared to the vehicle-treated group indicates an analgesic effect. Dose-response curves can be generated to determine the ED50 (the dose that produces a therapeutic effect in 50% of the population).

Other relevant in vivo assays include the tail-flick test for spinal reflex analgesia and the acetic acid-induced writhing test for inflammatory pain.[12]

Chapter 3: Advanced Strategies for Mitigating Side Effects

The ultimate goal is to design ligands that selectively activate the analgesic pathways while avoiding those that mediate adverse effects. Two key strategies are the development of biased agonists and peripherally restricted compounds.

Biased Agonism: Separating G-Protein and β-Arrestin Signaling

The classical model of GPCR signaling involves both G-protein activation (believed to be responsible for analgesia) and β-arrestin recruitment (implicated in side effects like respiratory depression and tolerance).[24][25] A "biased agonist" is a ligand that preferentially activates one pathway over the other.[24] The development of G-protein biased MOR agonists is a major focus of current research.[26]

Experimental Protocol: β-Arrestin Recruitment Assay (PathHunter®)

-

Cell Line: Use an engineered cell line, such as CHO-K1, that co-expresses the μ-opioid receptor tagged with a small enzyme fragment (ProLink) and β-arrestin tagged with a larger, complementary enzyme fragment (Enzyme Acceptor).[1][27]

-

Agonist Stimulation: Upon agonist binding to the receptor, β-arrestin is recruited to the intracellular domain of the receptor.

-

Enzyme Complementation: This recruitment brings the two enzyme fragments into close proximity, forming an active β-galactosidase enzyme.[1][28]

-

Chemiluminescent Detection: The active enzyme hydrolyzes a substrate, generating a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.[27]

-

Data Analysis: Generate concentration-response curves to determine the EC50 and Emax for β-arrestin recruitment. By comparing these values to those obtained from the [³⁵S]GTPγS assay, a "bias factor" can be calculated to quantify the ligand's preference for either the G-protein or β-arrestin pathway.[29]

Caption: Signaling pathway of a G-protein biased MOR agonist.

Peripheral Restriction: Confining Action to the Periphery

Many types of pain, particularly inflammatory and visceral pain, have a significant peripheral component. By designing opioid agonists that cannot cross the blood-brain barrier (BBB), it is possible to achieve analgesia by acting on peripheral opioid receptors without causing CNS-mediated side effects.[4]

Medicinal chemistry strategies to achieve peripheral restriction include:

-

Increasing Polarity: The addition of highly polar or ionizable groups (e.g., quaternary ammonium salts, zwitterionic groups like amino acids) can significantly reduce a molecule's ability to passively diffuse across the lipophilic BBB.[4]

-

Increasing Molecular Size and Hydrophilicity: Larger, more water-soluble molecules are less likely to penetrate the CNS.

The development of peripherally restricted kappa-opioid receptor (KOR) agonists has also shown promise for treating visceral pain without the central side effects associated with KOR activation.[3][30]

Chapter 4: Data Synthesis and Future Directions

The rational design of safer 4,5-epoxymorphinan-based analgesics requires a deep understanding of the SAR and the application of advanced pharmacological tools. The data below summarizes the profiles of key illustrative compounds.

Table 1: Comparative Pharmacological Data of Selected 4,5-Epoxymorphinan Derivatives

| Compound | 5-Position | 14-Position | MOR Ki (nM) | KOR Ki (nM) | DOR Ki (nM) | Analgesic Potency (Hot-Plate ED50, mg/kg, s.c.) vs. Morphine | Reference(s) |

| Morphine | H | H | ~1-10 | ~30-50 | ~50-100 | 1x | [9][10] |

| Oxymorphone | H | OH | ~0.2-0.5 | ~5-10 | ~20-40 | ~10x | [9] |

| 14-O-Methyloxymorphone | H | OMe | 0.15 | 13.9 | 10.6 | ~400x | [9] |

| 14-Methoxymetopon | Me | OMe | 0.31 | 38.6 | 31.2 | ~540x | [9][10] |

| 14-Phenylpropoxymetopon (PPOM) | Me | O(CH₂)₃Ph | 0.05 | 0.16 | 0.12 | >10,000x | [10][11][12] |

Note: Ki and ED50 values are approximate and can vary based on specific assay conditions.

The future of 4,5-epoxymorphinan-based analgesic discovery lies in the integration of these strategies. The development of peripherally restricted, G-protein biased agonists represents a particularly promising avenue. Furthermore, advances in computational chemistry and structural biology, including the cryo-EM structures of opioid receptors, will continue to refine our understanding of ligand-receptor interactions and enable more precise, structure-based drug design.[13][31] By leveraging these powerful tools, the scientific community can continue to engineer the remarkable analgesic properties of the morphinan scaffold into safer and more effective medicines for the millions of patients who suffer from severe pain.

References

-

Spetea, M., Asim, M. F., & Schmidhammer, H. (2012). Development of 5-Substituted N-Methylmorphinan-6-ones as Potent Opioid Analgesics with Improved Side-Effect Profile. Molecules, 17(4), 4597–4619. [Link]

-

Eurofins DiscoverX. (n.d.). PathHunter® Human OPRM1 (Opioid mu) β-Arrestin Cell-Based Assay Kit (CHO-K1). Retrieved from [Link]

-

Schütz, J., Spetea, M., Koch, M., Aceto, M. D., Harris, L. S., Coop, A., & Schmidhammer, H. (2003). Synthesis and Biological Evaluation of 14-Alkoxymorphinans. 20. 14-Phenylpropoxymetopon: An Extremely Powerful Analgesic. Journal of Medicinal Chemistry, 46(19), 4182–4187. [Link]

-

Lattanzi, R., Spetea, M., Schüllner, F., Rief, S. B., Krassnig, R., Negri, L., & Schmidhammer, H. (2011). Synthesis and Pharmacological Activities of 6-Glycine Substituted 14-Phenylpropoxymorphinans, a Novel Class of Opioids with High Opioid Receptor Affinities and Antinociceptive Potencies. Journal of Medicinal Chemistry, 54(4), 1199–1207. [Link]

-

Wang, D., Liu, Y., Lu, J., Wu, L., Zhang, Y., & Chen, J. Z. (2021). Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors. Molecules, 26(15), 4478. [Link]

-

Lavich, T. R., Cordeiro, R. S., Silva, P. M., & Martins, M. A. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian Journal of Medical and Biological Research, 38(3), 445–451. [Link]

-

Schütz, J., Spetea, M., Koch, M., Aceto, M. D., Harris, L. S., Coop, A., & Schmidhammer, H. (2003). Synthesis and biological evaluation of 14-alkoxymorphinans. 20. 14-phenylpropoxymetopon: an extremely powerful analgesic. Journal of Medicinal Chemistry, 46(19), 4182–4187. [Link]

-

Wulsten, D., Meiler, J., & Laug, L. (2014). Synthesis and pharmacological evaluation of 5-pyrrolidinylquinoxalines as a novel class of peripherally restricted κ-opioid receptor agonists. Journal of Medicinal Chemistry, 57(15), 6461–6475. [Link]

-

Lavich, T. R., Cordeiro, R. S., Silva, P. M., & Martins, M. A. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian Journal of Medical and Biological Research, 38(3), 445-451. [Link]

-

Portoghese, P. S., Larson, D. L., Sayre, L. M., Fries, D. S., & Takemori, A. E. (1980). Opioid agonist and antagonist activities of peripherally selective derivatives of naltrexamine and oxymorphamine. Journal of Medicinal Chemistry, 23(3), 233–234. [Link]

-

Sgro, S., & Sitte, H. H. (2007). σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding. Molecular Pharmacology, 72(4), 996–1005. [Link]

-

Stavitskaya, L., & Coop, A. (2011). Most recent developments and modifications of 14-alkylamino and 14-alkoxy-4,5-epoxymorphinan derivatives. Mini reviews in medicinal chemistry, 11(12), 1002–1008. [Link]

-

Madia, P. A., Yoburn, B. C., & Billington, C. J. (2012). [35S]GTPγS binding and opioid tolerance and efficacy in mouse spinal cord. Pharmacology, Biochemistry and Behavior, 101(2), 155–165. [Link]

-

Schütz, J., Spetea, M., Koch, M., Aceto, M. D., Harris, L. S., Coop, A., & Schmidhammer, H. (2003). Synthesis and Biological Evaluation of 14-Alkoxymorphinans. 20. 14-Phenylpropoxymetopon: An Extremely Powerful Analgesic. Journal of Medicinal Chemistry, 46(19), 4182-4187. [Link]

-

Balboni, G., et al. (2020). Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. International Journal of Molecular Sciences, 21(24), 9679. [Link]

-

Spetea, M., Eans, S. O., Gergely, S., & Schmidhammer, H. (2021). Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones. Molecules, 26(18), 5650. [Link]

-

Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Retrieved from [Link]

-

Kenakin, T. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Kumar, V., Guo, D., Cassel, J. A., Daubert, J. D., Dehaven, R. N., Dehaven-Hudkins, D. L., ... & Maycock, A. L. (2005). Synthesis and evaluation of novel peripherally restricted kappa-opioid receptor agonists. Bioorganic & medicinal chemistry letters, 15(4), 1091–1095. [Link]

-

Asong, J. A., Khan, A. A., & Khan, I. (2014). In-Vivo Models for Management of Pain. Journal of Biosciences and Medicines, 2(4), 1-8. [Link]

-

Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 153(7), 1353–1363. [Link]

-

Eurofins DiscoverX. (n.d.). PathHunter® eXpress OPRM1 CHO-K1 β-Arrestin GPCR Assay. Retrieved from [Link]

-

Cong, X., Campomanes, P., Kless, A., Schapitz, I., Wagener, M., Koch, T., ... & Carloni, P. (2015). Structural Determinants for the Binding of Morphinan Agonists to the μ-Opioid Receptor. PLoS ONE, 10(8), e0135998. [Link]

-

Spetea, M., et al. (2017). Synthesis, Pharmacology, and Molecular Docking Studies on 6-Desoxo-N-methylmorphinans as Potent μ-Opioid Receptor Agonists. Journal of Medicinal Chemistry, 60(21), 8873-8886. [Link]

-

Balboni, G., et al. (2020). Ligand induced β-arrestin 2 recruitment in CHO-K1 OPRM1 β-arrestin 2 expressing cells by EM-1, C-33, and F-81. [Diagram]. ResearchGate. [Link]

-

Spetea, M., et al. (2017). Molecular Docking, Molecular Dynamics, and Structure–Activity Relationship Explorations of 14-Oxygenated N-Methylmorphinan-6-ones as Potent μ-Opioid Receptor Agonists. ACS Chemical Neuroscience, 8(11), 2534-2545. [Link]

-

Pasternak, G. W. (2014). Selected 4,5a-epoxymorphinan compounds. ResearchGate. [Link]

-

Lewis, J. W., et al. (2012). Fumaroylamino-4,5-epoxymorphinans and related opioids with irreversible μ opioid receptor antagonist effects. Journal of Medicinal Chemistry, 55(22), 9845–9854. [Link]

-

Zhang, Y., et al. (2015). 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-(4′-pyridylcarboxamido)morphinan (NAP) modulating the mu opioid receptor in a biased fashion. Biochemical and Biophysical Research Communications, 467(4), 742-747. [Link]

-

Dumitrascuta, M., et al. (2020). Examples of opioid morphinans. [Diagram]. ResearchGate. [Link]

-

Chen, X. T., et al. (2016). Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias. Journal of Medicinal Chemistry, 59(24), 11097-11108. [Link]

-

Wulsten, D., et al. (2014). Synthesis and Pharmacological Evaluation of 5-Pyrrolidinylquinoxalines as a Novel Class of Peripherally Restricted kappa-Opioid Receptor Agonists. ResearchGate. [Link]

-

Wikipedia. (n.d.). Morphinan. Retrieved from [Link]

-

Schmid, C. L., et al. (2017). Comprehensive overview of biased pharmacology at the opioid receptors: biased ligands and bias factors. Medicinal Research Reviews, 37(6), 1555-1590. [Link]

-

Bedini, A., Cuna, E., Baiula, M., & Spampinato, S. (2022). Quantitative Systems Pharmacology and Biased Agonism at Opioid Receptors: A Potential Avenue for Improved Analgesics. International Journal of Molecular Sciences, 23(9), 5114. [Link]

-

NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]

-

Pérez-Benito, L., et al. (2025). Toward Predictive Models of Biased Agonists of the Mu Opioid Receptor. Journal of Chemical Information and Modeling. [Link]

-

Shahoseini, S., et al. (2021). Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO. DARU Journal of Pharmaceutical Sciences, 29(1), 163-170. [Link]

-

Dumitrascuta, M., et al. (2021). Design, synthesis and pharmacological evaluation of novel fluorescent ligands for the mu-opioid receptor. ResearchGate. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Guide to Pharmacology & ChEMBL. (n.d.). DAMGO [Ligand Id: 1647] activity data. Retrieved from [Link]

Sources

- 1. PathHunter® Human OPRM1 (Opioid mu) β-Arrestin Stable Cell Line Assay (CHO-K1) [discoverx.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and pharmacological evaluation of 5-pyrrolidinylquinoxalines as a novel class of peripherally restricted κ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Opioid agonist and antagonist activities of peripherally selective derivatives of naltrexamine and oxymorphamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of 5-Substituted N-Methylmorphinan-6-ones as Potent Opioid Analgesics with Improved Side-Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scielo.br [scielo.br]

- 9. Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. Synthesis and biological evaluation of 14-alkoxymorphinans. 20. 14-phenylpropoxymetopon: an extremely powerful analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fumaroylamino-4,5-epoxymorphinans and related opioids with irreversible μ opioid receptor antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Assay in Summary_ki [bindingdb.org]

- 17. DAMGO | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ovid.com [ovid.com]

- 21. dol.inf.br [dol.inf.br]

- 22. meliordiscovery.com [meliordiscovery.com]

- 23. In-Vivo Models for Management of Pain [scirp.org]

- 24. 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-(4′-pyridylcarboxamido)morphinan (NAP) modulating the mu opioid receptor in a biased fashion - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Quantitative Systems Pharmacology and Biased Agonism at Opioid Receptors: A Potential Avenue for Improved Analgesics [cris.unibo.it]

- 26. Toward Predictive Models of Biased Agonists of the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 27. PathHunter® eXpress OPRM1 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]

- 28. Assay in Summary_ki [bindingdb.org]

- 29. scispace.com [scispace.com]

- 30. Synthesis and evaluation of novel peripherally restricted kappa-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Structural Determinants for the Binding of Morphinan Agonists to the μ-Opioid Receptor | PLOS One [journals.plos.org]

Stereochemical Engineering of the 4,5-Epoxymorphinan Scaffold

The following technical guide details the stereochemical and mechanistic principles governing the formation of the 4,5-epoxymorphinan ring system.

Technical Guide for Drug Development & Synthetic Applications

Executive Summary

The 4,5-epoxymorphinan ring system (the "furan bridge") is the pharmacophoric core of the opioid class, distinguishing the rigid morphinan skeleton of morphine, codeine, and thebaine from the flexible benzylisoquinolines. The formation of this ether bridge is a critical stereoelectronic event that locks the conformation of rings A, B, and C, establishing the T-shaped geometry required for high-affinity binding to

This guide analyzes the two distinct mechanistic pathways for this ring closure:

-

Biosynthetic Pathway: An enzyme-mediated, stereoselective

allylic elimination. -

Chemical Synthesis (Rice-Grewe Protocol): A halogen-mediated intramolecular displacement.

Structural & Stereochemical Definitions

To navigate the mechanisms below, the standard morphinan numbering and absolute stereochemistry of (-)-Morphine are used as the reference standard.

| Center | Configuration | Structural Role |

| C5 | (R) | Bridgehead/Ether Junction. The site of the 4,5-epoxy closure. |

| C6 | (S) | Allylic alcohol (in morphine); Ketone (in hydrocodone). |

| C9 | (R) | Bridgehead connecting the piperidine ring (D). |

| C13 | (S) | Quaternary carbon connecting rings A, C, and D. |

| C14 | (R) | Bridgehead; cis-fused B/C ring junction. |

The 4,5-Epoxy Bridge:

-

Geometry: The oxygen atom connects C4 (aromatic ring A) and C5 (ring C).

-

Constraint: This bridge forces the B-ring into a boat-like conformation and the C-ring into a chair (in saturated analogs) or distorted half-chair (in morphine/thebaine).

-

Stereospecificity: The oxygen must be cis to the ethanamine bridge (C15-C16) relative to the phenanthrene plane to match the natural (-)-isomer.

Biosynthetic Pathway: The Allylic Elimination

In Papaver somniferum, the formation of the ether bridge converts the flexible benzylisoquinoline derivative Salutaridinol into the pentacyclic Thebaine . This transformation is a textbook example of enzymatic stereocontrol utilizing an activated leaving group.

The Precursor: (7S)-Salutaridinol

The pathway begins with Salutaridine , a dienone.[1] The enzyme Salutaridine Reductase (SalR) performs a stereospecific reduction of the C7 ketone to the (7S)-hydroxyl.[2]

-

Critical Constraint: Only the (7S) diastereomer is a substrate for the subsequent ring closure. The (7R) isomer is inactive.

Activation: Salutaridinol-7-O-acetyltransferase (SalAT)

The (7S)-hydroxyl is a poor leaving group. The enzyme SalAT acetylates this position using Acetyl-CoA, generating (7S)-Salutaridinol-7-O-acetate .[3][4][5]

The Mechanism: Syn-Allylic Elimination ( )

The ring closure is spontaneous at physiological pH (pH 8-9) once the acetate is formed.

-

Nucleophile: The phenolate anion at C4.

-

Electrophile: The dienol system of ring C.

-

Process: The phenolate attacks C5 (from the

-face). -

Electron Flow: The C5-C6 double bond migrates to C6-C7.

-

Leaving Group: The acetate at C7 is expelled.

Stereochemical Outcome:

The reaction proceeds via a concerted

Pathway Visualization

Caption: The biosynthetic cascade from Salutaridine to Thebaine. The red arrow indicates the critical stereoselective ring closure step.

Chemical Synthesis: The Rice-Grewe Protocol

In total synthesis (e.g., the Rice method), the morphinan skeleton is often constructed first via the Grewe cyclization, yielding a Dihydrothebainone derivative (lacking the ether bridge). The 4,5-epoxy ring is then installed chemically.

Substrate: Dihydrothebainone

The starting material is typically a dihydrothebainone derivative (ketone at C6, phenol at C4). Unlike the biosynthetic route, there is no C7 leaving group initially.

Strategy: -Halogenation & Displacement

The standard protocol involves bromination followed by base-induced closure.

-

Bromination: Treatment with

in Acetic Acid.[6]-

Bromination occurs at C1 (aromatic) and C5 (alpha to ketone).

-

The C5-Bromo substituent is the critical functional handle.

-

-

Ring Closure: Treatment with base (NaOH/CHCl

).[6]-

The C4-phenolate attacks C5.

-

Mechanism: Intramolecular

displacement of the bromide. -

Stereochemistry: The C5-bromide must adopt an orientation that allows backside attack by the C4-phenol. In the rigid morphinanone system, the thermodynamic enolization/bromination favors the formation of the isomer that permits this closure.

-

Comparison: Biosynthesis vs. Chemical Synthesis

| Feature | Biosynthetic ( | Chemical (Rice/Grewe) |

| Substrate | Allylic Alcohol (Dienol) | Ketone (Enone precursor) |

| Leaving Group | Acetate at C7 | Bromide at C5 |

| Mechanism | ||

| Result | Thebaine (Diene) | Dihydrocodeinone (Ketone) |

Chemical Mechanism Visualization

Caption: The chemical installation of the 4,5-epoxy bridge via the Rice protocol involving bromination and base-catalyzed displacement.

Experimental Protocols

Protocol A: Biosynthetic Assay (SalAT Activity)

-

Buffer: 50 mM Potassium Phosphate, pH 7.5.

-

Substrates: 50

M (7S)-Salutaridinol, 200 -

Enzyme: Recombinant SalAT (approx. 1-5

g). -

Incubation: 30 min at 30°C.

-

Termination: Addition of 0.1 N NaOH (raises pH to >9 to induce spontaneous elimination).

-

Analysis: HPLC-MS/MS monitoring transition of Salutaridinol (

329) to Thebaine (

Protocol B: Chemical Ring Closure (Rice Method)

-

Step 1 (Bromination):

-

Dissolve Dihydrothebainone derivative (1.0 eq) in Glacial Acetic Acid.

-

Add

(3.0 eq) dropwise at 20-25°C. Stir for 2 hours. -

Precipitate intermediate by pouring into water/ice.

-

-

Step 2 (Cyclization):

-

Partition the brominated intermediate between CHCl

and 1N NaOH (biphasic). -

Stir vigorously at 0-5°C for 30-60 minutes.

-

The high pH generates the phenolate; the organic phase solvates the neutral product.

-

-

Step 3 (Debromination):

-

Hydrogenation (Pd/C,

) is typically required subsequently to remove the C1-Br atom installed as a byproduct.

-

References

-

Biosynthetic Mechanism & SalAT Characterization Grothe, T., Lenz, R., & Kutchan, T. M. (2001). Molecular characterization of the salutaridinol 7-O-acetyltransferase involved in morphine biosynthesis in opium poppy Papaver somniferum. Journal of Biological Chemistry.

-

The Rice Total Synthesis (Chemical Closure) Rice, K. C. (1980).[6] Synthetic opium alkaloids and derivatives.[7][8][9][10] A short total synthesis of (+/-)-dihydrothebainone, (+/-)-dihydrocodeinone, and (+/-)-nordihydrocodeinone as an approach to a practical synthesis of morphine, codeine, and congeners. Journal of Organic Chemistry.

-

Allylic Elimination Stereochemistry Lenz, R., & Zenk, M. H. (1995). Acetyl coenzyme A:salutaridinol-7-O-acetyltransferase from Papaver somniferum plant cell cultures. Journal of Biological Chemistry.

-

Modern Asymmetric Approaches Hong, C. Y., Kado, N., & Overman, L. E. (1993).[7] Asymmetric synthesis of either enantiomer of opium alkaloids and morphinans. Journal of the American Chemical Society.

-

Review of Morphinan Synthesis Rinner, U., & Hudlicky, T. (2012). Synthesis of Morphine Alkaloids and Derivatives. Topics in Current Chemistry.

Sources

- 1. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 2. EP1837396A1 - Salutaridine reductase and morphine biosynthesis - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Acetyl coenzyme A:salutaridinol-7-O-acetyltransferase from papaver somniferum plant cell cultures. The enzyme catalyzing the formation of thebaine in morphine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. synarchive.com [synarchive.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. www1.udel.edu [www1.udel.edu]

- 10. Total synthesis of morphine and related alkaloids - Wikipedia [en.wikipedia.org]

biosynthetic pathways of 4,5-epoxymorphinan alkaloids

An In-Depth Technical Guide to the Biosynthetic Pathways of 4,5-Epoxymorphinan Alkaloids

Abstract

The 4,5-epoxymorphinan alkaloids, including morphine, codeine, and thebaine, are a class of benzylisoquinoline alkaloids (BIAs) renowned for their potent analgesic properties.[1] Synthesized exclusively in a few species of the Papaveraceae family, most notably the opium poppy (Papaver somniferum), these complex molecules are the products of an intricate and highly regulated biosynthetic pathway.[2][3] This technical guide provides a comprehensive exploration of the core enzymatic steps that transform the central precursor, (R)-reticuline, into the foundational morphinan alkaloid, thebaine, and its subsequent conversion to codeine and morphine. We will delve into the mechanistic details of each key enzyme, explain the causal logic behind the pathway's progression, and present detailed protocols for the characterization of these critical biocatalysts. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of opiate biosynthesis.

Introduction: The Architectural Marvel of Morphinan Biosynthesis

The synthesis of morphinan alkaloids is a testament to the sophisticated chemical machinery evolved within plants. The journey begins with two molecules of L-tyrosine, which undergo a series of transformations to yield the branch-point intermediate (S)-reticuline.[4] Uniquely, the morphine pathway requires the stereochemical inversion of this precursor to (R)-reticuline, a critical gateway step catalyzed by a unique P450-oxidoreductase fusion protein known as STORR.[5] From (R)-reticuline, the pathway proceeds through a series of remarkable enzymatic reactions that construct the characteristic pentacyclic framework of the 4,5-epoxymorphinan scaffold.[6]

Understanding this pathway is not merely an academic exercise. It holds immense potential for the biotechnological production of these valuable pharmaceuticals in engineered microbial systems like yeast (Saccharomyces cerevisiae) or bacteria (E. coli), potentially offering a more secure, contained, and efficient supply chain than agricultural cultivation.[7][8] This guide focuses on the late-stage pathway, commencing from the pivotal intermediate, (R)-reticuline.

The Core Pathway: From (R)-Reticuline to Thebaine

The construction of thebaine, the first pentacyclic morphinan in the pathway, involves a sequence of four key enzymatic reactions that forge the defining C4a-C5 ether bridge and the C4-C5 furan ring.

Step 1: The Crucial Phenolic Coupling - (R)-Reticuline to Salutaridine

The formation of the morphinan scaffold is initiated by an intramolecular C-C phenol-coupling reaction that cyclizes (R)-reticuline into salutaridine. This reaction is catalyzed by Salutaridine Synthase (SalSyn) .[9]

-

Enzyme: Salutaridine Synthase (SalSyn), a member of the CYP719B family of cytochrome P450 monooxygenases (CYP719B1).[10][11][12]

-

Mechanism: SalSyn performs a highly stereo- and regioselective intramolecular oxidative coupling of the two phenolic rings of (R)-reticuline.[7][10] Despite being a P450 enzyme, which typically incorporates oxygen, this reaction proceeds without the incorporation of oxygen into the final product, salutaridine.[12] The enzyme utilizes NADPH and molecular oxygen as co-substrates.[9] The high stereoselectivity is critical; SalSyn is inactive towards the (S)-enantiomer of reticuline, ensuring that only the correct precursor enters the morphine pathway.[7]

Step 2: Stereospecific Reduction - Salutaridine to (7S)-Salutaridinol

The ketone group at the C7 position of salutaridine is next reduced to a hydroxyl group, a preparatory step for the subsequent ring closure.

-

Enzyme: Salutaridine Reductase (SalR) .[13]

-

Mechanism: SalR is an NADPH-dependent oxidoreductase that catalyzes the stereospecific reduction of the 7-keto group of salutaridine to yield (7S)-salutaridinol.[7][14] This stereospecificity is vital for the correct orientation required in the final cyclization step.

Step 3: Molecular Activation - Salutaridinol to Salutaridinol-7-O-Acetate

The newly formed 7-hydroxyl group is not a sufficiently good leaving group for the final ring closure to proceed efficiently under physiological conditions. The cell overcomes this by "activating" it through acetylation.

-

Enzyme: Salutaridinol 7-O-acetyltransferase (SalAT) .[15][16]

-

Mechanism: SalAT, a member of the acyltransferase family, catalyzes the transfer of an acetyl group from acetyl-CoA to the 7-hydroxyl moiety of salutaridinol.[17][18] This reaction produces salutaridinol-7-O-acetate. The acetylation transforms the hydroxyl into a much better leaving group (acetate), priming the molecule for the final cyclization.[18]

Step 4: The Final Cyclization - Formation of Thebaine

The formation of thebaine's furan ring, the final step in constructing the pentacyclic core, was long thought to be a spontaneous reaction at alkaline pH.[18] However, research has revealed a dedicated enzyme that ensures high-yield conversion at physiological pH.

-

Mechanism: THS, remarkably a member of the pathogenesis-related 10 (PR10) protein superfamily, catalyzes the allylic elimination of the acetate group from salutaridinol-7-O-acetate, leading to the formation of the 4,5-ether bridge and yielding thebaine.[19][21] This enzymatic catalysis is crucial as it prevents the formation of labile hydroxylated byproducts that would otherwise occur.[19]

Caption: Core enzymatic pathway from (R)-Reticuline to Thebaine.

The Bifurcated Pathway: From Thebaine to Morphine

Thebaine itself is not a potent analgesic but serves as the crucial precursor to both codeine and morphine. The conversion involves a series of O-demethylations and reductions, proceeding through two parallel, interconnected routes.[6][22] The primary pathway proceeds via codeine, while a minor route operates via oripavine.[6] The key enzymes, Thebaine 6-O-demethylase (T6ODM) and Codeine O-demethylase (CODM), are both non-heme 2-oxoglutarate/Fe(II)-dependent dioxygenases that exhibit remarkable regioselectivity.[23][24]

The Major Pathway (via Codeinone/Codeine)

-

Thebaine → Neopinone: Thebaine 6-O-demethylase (T6ODM) catalyzes the demethylation at the C6 position.[22][24]

-

Neopinone → Codeinone: This step involves a spontaneous, non-enzymatic isomerization of the double bond.[22]

-

Codeinone → Codeine: The ketone at C6 is reduced by the NADPH-dependent Codeinone Reductase (COR) .[6]

-

Codeine → Morphine: Codeine O-demethylase (CODM) performs the final step, removing the methyl group at the C3 position.[23][25][26]

The Minor Pathway (via Oripavine/Morphinone)

-

Thebaine → Oripavine: In this route, CODM acts first, demethylating thebaine at the C3 position.[6][26]

-

Oripavine → Morphinone: T6ODM then removes the methyl group at the C6 position.[6]

-

Morphinone → Morphine: The C6 ketone is reduced by Codeinone Reductase (COR) to yield morphine.[6]

Caption: Bifurcated pathway from Thebaine to Morphine.

Data Presentation: Key Enzymes in Morphinan Biosynthesis

The following table summarizes the core enzymes involved in the conversion of (R)-reticuline to morphine.

| Enzyme | Abbreviation | Enzyme Class | Substrate(s) | Product(s) |

| Salutaridine Synthase | SalSyn | Cytochrome P450 (CYP719B1) | (R)-Reticuline, NADPH, O₂ | Salutaridine, NADP⁺, H₂O |

| Salutaridine Reductase | SalR | Oxidoreductase | Salutaridine, NADPH | (7S)-Salutaridinol, NADP⁺ |

| Salutaridinol 7-O-acetyltransferase | SalAT | Acyltransferase | (7S)-Salutaridinol, Acetyl-CoA | Salutaridinol-7-O-acetate, CoA |

| Thebaine Synthase | THS | Pathogenesis-Related Protein (PR10) | Salutaridinol-7-O-acetate | Thebaine, Acetate |

| Thebaine 6-O-demethylase | T6ODM | Dioxygenase | Thebaine, 2-oxoglutarate, O₂ | Neopinone, Formaldehyde, Succinate, CO₂ |

| Codeinone Reductase | COR | Oxidoreductase | Codeinone, NADPH | Codeine, NADP⁺ |

| Codeine O-demethylase | CODM | Dioxygenase | Codeine, 2-oxoglutarate, O₂ | Morphine, Formaldehyde, Succinate, CO₂ |

Experimental Protocols: A Self-Validating System

Protocol: In Vitro Assay for Salutaridine Synthase (CYP719B1) Activity

This protocol describes a method for verifying the activity of recombinant Salutaridine Synthase expressed in a heterologous system, such as insect cells or yeast microsomes.[11][27]

Objective: To confirm the conversion of (R)-reticuline to salutaridine by the recombinant enzyme preparation.

Materials:

-

Microsomal preparation containing recombinant SalSyn (CYP719B1) and a partner Cytochrome P450 Reductase (CPR).

-

(R)-Reticuline substrate (e.g., 0.2-0.5 mM stock in DMSO).

-

Potassium phosphate buffer (100 mM, pH 7.5).

-

NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase) or direct NADPH (1 mM).

-

Reaction tubes (e.g., 1.5 mL microcentrifuge tubes).

-

Ethyl acetate for extraction.

-

HPLC or LC-MS system for analysis.

-

Salutaridine analytical standard.

Methodology:

-

Reaction Setup (Causality: Each component is essential for the P450 catalytic cycle):

-

In a 1.5 mL tube, prepare the reaction mixture:

-

880 µL of 100 mM Potassium phosphate buffer (pH 7.5).

-

100 µL of microsomal preparation (enzyme source).

-

10 µL of NADPH regenerating system (to ensure a constant supply of the necessary reducing equivalents for the P450 cycle).

-

-

Pre-incubate the mixture at 30°C for 5 minutes to equilibrate the temperature.

-

-

Initiation of Reaction:

-

Start the reaction by adding 10 µL of 20 mM (R)-reticuline stock solution (final concentration 0.2 mM).

-

Incubate at 30°C for 60 minutes with gentle shaking (e.g., 180 rpm).[27]

-

-

Control Reactions (Self-Validation System):

-

Negative Control 1 (No Substrate): Replace (R)-reticuline with 10 µL of DMSO. Expected Outcome: No salutaridine detected. This validates that the product is not an artifact of the enzyme preparation.

-

Negative Control 2 (No NADPH): Replace the NADPH system with buffer. Expected Outcome: No salutaridine detected. This validates the absolute requirement for reducing equivalents, confirming P450-dependent activity.

-

Negative Control 3 (Boiled Enzyme): Use a microsomal preparation that has been boiled for 10 minutes. Expected Outcome: No salutaridine detected. This confirms the enzymatic nature of the conversion.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 200 µL of 1 M NaOH to make the solution basic.

-

Add 1 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge (5,000 x g for 5 min) to separate the phases.

-

Carefully transfer the upper organic (ethyl acetate) layer to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

-

-

Analysis:

-

Re-dissolve the dried extract in a known volume (e.g., 100 µL) of methanol.

-

Analyze by HPLC or LC-MS, comparing the retention time and mass spectrum of the product to the analytical standard of salutaridine.

-

Quantify the product by generating a standard curve with the analytical standard.

-

Conclusion and Future Outlook

The complete elucidation of the 4,5-epoxymorphinan alkaloid biosynthetic pathway is a landmark achievement in plant biochemistry.[5] The discovery of each enzyme, from the stereoselective Salutaridine Synthase to the dual-function demethylases, has provided critical tools for the burgeoning field of synthetic biology. While significant progress has been made, challenges remain, including understanding the complex regulatory networks that control flux through the pathway, such as feedback inhibition, and the specific cellular compartmentalization of these reactions within the opium poppy's sieve elements and laticifers.[6][22][28] Continued research into these areas will be paramount to successfully harnessing this intricate natural pathway for the sustainable and secure production of some of humanity's most important medicines.

References

- Chen, X., Hagel, J.M., et al. (2018). A pathogenesis-related 10 protein catalyzes the final step in thebaine biosynthesis. Nature Chemical Biology.

- Gerardy, R. & Zenk, M.H. (1982). Enzymic conversion of reticuline to salutaridine by cell-free systems from Papaver somniferum. Biochemistry.

- Wikipedia. (n.d.). Codeine 3-O-demethylase.

- Stefano, G.B., et al. (2008). CYP2D6: a key enzyme in morphine synthesis in animals. Medical Science Monitor.

- Fisinger, U., Grobe, N., & Zenk, M. (2007). Thebaine Synthase: A New Enzyme in the Morphine Pathway in Papaver Somniferum. Natural Product Communications.

- Gesell, A., Rolf, M., et al. (2009). CYP719B1 Is Salutaridine Synthase, the C-C Phenol-coupling Enzyme of Morphine Biosynthesis in Opium Poppy. Journal of Biological Chemistry.

- Gesell, A., Rolf, M., et al. (2009). CYP719B1 is salutaridine synthase, the C-C phenol-coupling enzyme of morphine biosynthesis in opium poppy. PubMed.

- Wikipedia. (n.d.). Thebaine.

- Capozzi, F., et al. (2018). Papaver somniferum L. taxonomy, uses and new insight in poppy alkaloid pathways. ResearchGate.

- Grothe, T., et al. (2001). Molecular Characterization of the Salutaridinol 7-O-Acetyltransferase Involved in Morphine Biosynthesis in Opium Poppy Papaver somniferum. ResearchGate.

- Lenz, R. & Zenk, M.H. (1995). Acetyl coenzyme A:salutaridinol-7-O-acetyltransferase from papaver somniferum plant cell cultures. The enzyme catalyzing the formation of thebaine in morphine biosynthesis. PubMed.

- UniProt. (n.d.). Codeine O-demethylase - Papaver somniferum (Opium poppy). UniProtKB.

- The Pharmaceutical Journal. (2015). Enzyme discovery completes morphine biosynthesis pathway.

- Wikipedia. (n.d.). Salutaridine synthase.

- Wikipedia. (n.d.). Salutaridinol 7-O-acetyltransferase.

- Thodey, K., et al. (2015). Synthesis of Morphinan Alkaloids in Saccharomyces cerevisiae. PLOS One.

- PRISM. (2024). In-vitro Characterizing of Thebaine Inhibition on Salutaridinol-7-O-acetyltransferase in Morphine Biosynthesis.

- Cigan, E., et al. (2023). Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. Chemical Science (RSC Publishing).

- UniProt. (n.d.). CYP719B1 - Salutaridine synthase - Papaver somniferum (Opium poppy). UniProtKB.

- UniProt. (n.d.). SALAT - Salutaridinol 7-O-acetyltransferase - Papaver somniferum (Opium poppy). UniProt.

- Pyne, M.E., et al. (2023). Strong Feedback Inhibition of Key Enzymes in the Morphine Biosynthetic Pathway from Opium Poppy Detectable in Engineered Yeast. ACS Chemical Biology.

- Fisinger, U., Grobe, N., & Zenk, M.H. (2007). Thebaine Synthase: A New Enzyme in the Morphine Pathway in Papaver Somniferum. SAGE Publications Inc.

- Singh, O.P., et al. (2023). Opium alkaloids, biosynthesis, pharmacology and association with cancer occurrence. Journal of Pharmaceutical and Biomedical Analysis.

- ResearchGate. (n.d.). Description of the (R)-reticuline to morphine biosynthetic pathway reconstituted in S. cerevisiae.

- ACS Publications. (2021). Thebaine is Selectively Demethylated by Thebaine 6-O-Demethylase and Codeine-3-O-demethylase at Distinct Binding Sites: A Computational Study. Inorganic Chemistry.

- Weid, M., et al. (n.d.). Morphine Biosynthesis in Opium Poppy Involves Two Cell Types: Sieve Elements and Laticifers. PMC.

- IUBMB Enzyme Nomenclature. (n.d.). EC 1.14.11.32.

- Cigan, E., et al. (2023). Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. RSC Publishing.

- Agarwal, A., et al. (2025). Biosynthesis and regulatory mechanisms of benzylisoquinoline alkaloids in medicinal plants. Plant Diversity.

- Berenyi, S., et al. (2025). Morphinan Alkaloids and Their Transformations: A Historical Perspective of a Century of Opioid Research in Hungary. MDPI.

- Thodey, K., et al. (n.d.). A microbial biomanufacturing platform for natural and semi-synthetic opiates. PubTator3 - NCBI - NLM - NIH.

- University of York. (2015). Genetic discovery uncovers key tool for morphine production in poppies.

- Ghalandari, B., et al. (2023). Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties. PMC.

- Thodey, K., et al. (2015). Synthesis of Morphinan Alkaloids in Saccharomyces cerevisiae. PMC - NIH.

Sources

- 1. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Opium alkaloids, biosynthesis, pharmacology and association with cancer occurrence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 6. Morphine Biosynthesis in Opium Poppy Involves Two Cell Types: Sieve Elements and Laticifers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Morphinan Alkaloids in Saccharomyces cerevisiae | PLOS One [journals.plos.org]

- 8. Synthesis of Morphinan Alkaloids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Salutaridine synthase - Wikipedia [en.wikipedia.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. CYP719B1 is salutaridine synthase, the C-C phenol-coupling enzyme of morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

- 13. Biosynthesis and regulatory mechanisms of benzylisoquinoline alkaloids in medicinal plants [maxapress.com]

- 14. researchgate.net [researchgate.net]

- 15. Salutaridinol 7-O-acetyltransferase - Wikipedia [en.wikipedia.org]

- 16. uniprot.org [uniprot.org]

- 17. researchgate.net [researchgate.net]

- 18. Acetyl coenzyme A:salutaridinol-7-O-acetyltransferase from papaver somniferum plant cell cultures. The enzyme catalyzing the formation of thebaine in morphine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A pathogenesis-related 10 protein catalyzes the final step in thebaine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. semanticscholar.org [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. PubTator3 - NCBI - NLM - NIH [ncbi.nlm.nih.gov]

- 23. Codeine 3-O-demethylase - Wikipedia [en.wikipedia.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. uniprot.org [uniprot.org]

- 26. EC 1.14.11.32 [iubmb.qmul.ac.uk]

- 27. Concise synthesis of ( R )-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02304D [pubs.rsc.org]

- 28. pubs.acs.org [pubs.acs.org]

historical development of 4,5-epoxymorphinan chemistry

An In-Depth Technical Guide to the Historical Development of 4,5-Epoxymorphinan Chemistry

Abstract

The 4,5-epoxymorphinan scaffold, the structural heart of morphine and its congeners, represents one of the most significant and intensely studied chemotypes in medicinal chemistry. Its history is a compelling narrative of scientific discovery, stretching from the isolation of natural alkaloids to the rational design of synthetic molecules with precisely tailored pharmacological profiles. This guide traces the evolution of 4,5-epoxymorphinan chemistry, from the initial structural elucidation and landmark total syntheses to the vast explorations of semi-synthetic modifications that gave rise to potent analgesics and life-saving antagonists. We will examine the causality behind key experimental choices, the structure-activity relationships that govern opioid receptor interactions, and the modern frontiers of biocatalysis and advanced analytical techniques that continue to shape the field.

The Foundational Era: From Poppy Tears to a Definitive Structure

The story of the 4,5-epoxymorphinan begins with opium, the dried latex from the poppy Papaver somniferum. In 1805, German chemist F. W. A. Sertürner achieved the first isolation of a pure alkaloid from a plant, naming it "morphine" after Morpheus, the Greek god of dreams.[1][2][3][4] This seminal event marked the birth of alkaloid chemistry. Over a century later, in 1925, Sir Robert Robinson proposed the correct, complex pentacyclic structure of morphine, a feat of chemical intuition that was only definitively confirmed decades later.[1][2] The isolation of codeine by P. Robiquet in 1832 further expanded this nascent family of compounds.[1][2][5]

The morphine molecule presented a formidable challenge to chemists of the era. It is a rigid pentacyclic structure with five contiguous stereocenters and a characteristic ether linkage between carbons C4 and C5, defining it as a 4,5-epoxymorphinan.[6] This unique architecture dictates its interaction with opioid receptors and has been the playground for synthetic and medicinal chemists ever since.

Key Milestones in the Foundational Era

| Year | Discovery / Achievement | Key Figure(s) | Significance |

| 1805 | Isolation of morphine from opium | F. W. A. Sertürner | Birth of alkaloid chemistry; identification of the first active principal from a medicinal plant.[1][2][3] |

| 1832 | Isolation of codeine | P. Robiquet | Discovery of a second major 4,5-epoxymorphinan alkaloid from opium.[1][2][5] |

| 1925 | Proposal of the correct morphine structure | Sir Robert Robinson | A landmark in structural organic chemistry, deduced through chemical degradation and intuition.[1][2][7] |

| 1952 | First total synthesis of morphine | Marshall D. Gates, Jr. | Unambiguous confirmation of Robinson's proposed structure and a milestone in the art of total synthesis.[7][8] |

The Synthetic Conquest: Assembling the Morphinan Core

The structural complexity of morphine made its total synthesis a "holy grail" for organic chemists. The successful assembly of this molecule was not merely an academic exercise but a demonstration of the power of synthetic strategy and a confirmation of its intricate structure.

The Gates Synthesis: A Landmark Proof of Structure

In 1952, Marshall D. Gates, Jr. reported the first-ever total synthesis of morphine.[7][8] This achievement provided the definitive proof for the structure proposed by Robinson nearly three decades earlier. The synthesis was a lengthy 31-step process with a very low overall yield (0.06%), but its importance cannot be overstated.[7] A key strategic element was the early use of a Diels-Alder reaction to construct a key bicyclic intermediate, demonstrating the application of this powerful reaction in the context of complex natural product synthesis.[7]

Caption: Conceptual Workflow of the Gates Synthesis (1952).

The Rice Synthesis: An Efficient, Biomimetic Approach

Decades later, Kenner C. Rice developed what remains one of the most efficient total syntheses of morphine and its relatives. This route is notable for its biomimetic strategy, which mimics the key cyclization step that occurs in the poppy plant. The cornerstone of the Rice synthesis is the Grewe cyclization, which forms the morphinan ring system in a single, elegant step.[7] This approach dramatically improved efficiency, proceeding in just 14 steps with an impressive 30% overall yield.[7] The Rice synthesis provided a practical pathway to not only natural (-)-morphine but also its unnatural (+)-enantiomer, which became an invaluable tool for pharmacological research.

The Age of Modification: Sculpting Pharmacological Activity

With the structure confirmed and synthetic routes established, the focus shifted to modifying the 4,5-epoxymorphinan scaffold to understand its structure-activity relationships (SAR) and develop new therapeutic agents.[1][9] These semi-synthetic efforts created a vast library of compounds, leading to some of the most important drugs in medicine. The key sites for modification have been the phenolic hydroxyl at C3, the allylic hydroxyl at C6, the nitrogen at position 17, and the previously unsubstituted C14 position.[1][2][9]

Caption: Key Modification Sites on the 4,5-Epoxymorphinan Core.

N-17 Substitution: The Agonist-Antagonist Switch

Perhaps the most impactful modification in the history of morphinan chemistry occurred at the N-17 position.

-

Agonists: Natural morphine possesses an N-methyl group. This small substituent is critical for its potent agonist activity at the µ-opioid receptor (MOR), which is responsible for its profound analgesic effects.[6]

-

The Antagonist Revolution: A paradigm shift occurred with the discovery that replacing the N-methyl group with larger alkyl substituents could completely switch the pharmacological profile from agonist to antagonist. The synthesis of naloxone and naltrexone , typically from oxymorphone, by replacing the N-methyl group with N-allyl and N-cyclopropylmethyl groups, respectively, was a monumental breakthrough.[10][11] These molecules bind to opioid receptors with high affinity but do not activate them, thereby blocking the effects of agonists like morphine and heroin.[12] This discovery provided the essential tool for treating opioid overdose and has been instrumental in opioid receptor research.[11][12]

Caption: The N-17 Substituent as a Molecular Switch.

Modifications at C3 and C6: Tuning Potency and Profile

The functional groups on the C-ring have been another fertile ground for medicinal chemists.

-

C3 Phenolic Hydroxyl: This group is considered critical for high-affinity binding and potent analgesic activity.[1][6] Masking this hydroxyl, as in the methylation to produce codeine , reduces analgesic potency significantly (codeine is about 10-fold less potent than morphine).[1] Codeine acts as a prodrug, with a portion of it being metabolized back to morphine in the liver.[1]

-

C6 Hydroxyl/Ketone: Modifications at the C6 position have yielded numerous clinically important drugs.

-

Saturation of the 7,8-double bond and oxidation of the C6-hydroxyl to a ketone creates potent analgesics like hydromorphone (from morphine) and oxycodone (from thebaine).[6] These semi-synthetics generally exhibit higher potency than their parent compounds.

-

C14-Functionalization: A New Vector for Discovery

While natural opioids are unsubstituted at the C14 position, synthetic exploration revealed that introducing substituents here can lead to compounds with remarkable properties.[13] The addition of a 14-hydroxyl group, often starting from thebaine, is a key feature of potent opioids like oxycodone and oxymorphone.[6][10] Further functionalization at this position has led to the development of ligands with a wide range of activities, from extremely potent agonists to selective antagonists, highlighting it as a crucial site for modulating receptor interaction.[10][13]

Summary of Key Structure-Activity Relationships (SAR)

| Position | Modification | General Effect on Activity | Example Compound(s) |

| C3 | Masking the phenolic -OH (e.g., methylation) | Decreased µ-agonist potency | Codeine[1] |

| C6 | Oxidation of -OH to ketone | Increased µ-agonist potency | Hydromorphone, Oxycodone[6] |

| N17 | Replacement of -CH₃ with larger groups | Switch from agonist to antagonist | Naloxone, Naltrexone[10][11] |

| C14 | Introduction of -OH or other groups | Generally increases potency; can modulate activity | Oxycodone, Oxymorphone[10][13] |

Modern Frontiers in 4,5-Epoxymorphinan Chemistry

Research into this venerable scaffold is far from over. Modern synthetic and analytical methods are opening new avenues for discovery and production.

Biocatalysis in Synthesis

The synthesis of complex chiral molecules like morphinans often involves multiple steps and harsh reagents. Biocatalysis, the use of enzymes to perform chemical transformations, offers a greener, more efficient alternative.[14][15] Enzymes like transaminases and imine reductases are being employed to create chiral amine intermediates—key building blocks for many synthetic opioids—with high enantioselectivity under mild, aqueous conditions.[16][17] This approach can shorten synthetic routes and reduce the environmental impact of manufacturing, representing a significant evolution from classical chemical methods.[15]

Evolution of Analytical Methodologies

The development of potent 4,5-epoxymorphinans necessitates sensitive and specific analytical methods to study their pharmacology, metabolism, and for forensic purposes. The field has progressed significantly from early techniques to modern high-performance instrumentation.

-

Early Methods: Initial analysis relied on techniques like paper chromatography and basic spectrophotometry.

-

The Gold Standard: LC-MS/MS: Today, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of morphine, its derivatives, and their metabolites in biological matrices like blood and urine.[18][19] This technique offers unparalleled sensitivity and specificity, allowing for the detection of trace amounts of these compounds, which is crucial for pharmacokinetic studies and clinical monitoring.[18]

Conclusion

The is a testament to the enduring power of natural products to inspire chemical innovation. From the initial challenge of isolation and structural determination to the rational design of molecules that can either mimic or block its effects with high precision, this chemical scaffold has been at the forefront of organic synthesis and medicinal chemistry for two centuries. The journey from morphine to naloxone encapsulates a fundamental principle of drug discovery: that a deep understanding of a molecule's structure and its interaction with its biological target can allow scientists to sculpt its function, turning a potent painkiller into a life-saving antidote. As modern techniques in biocatalysis and analytics continue to evolve, the timeless 4,5-epoxymorphinan core will undoubtedly continue to yield new scientific insights and therapeutic agents.

References

- Title: Total synthesis of morphine and related alkaloids - Wikipedia Source: Wikipedia URL

-

Title: Total Synthesis of (±)-Morphine Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties Source: OUCI URL: [Link]

-

Title: Recent advances in the synthesis of morphine and related alkaloids Source: Keio University URL: [Link]

-

Title: Deconstructive Asymmetric Total Synthesis of Morphine-Family Alkaloid (−)-Thebainone A Source: PMC URL: [Link]

-

Title: Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties Source: ResearchGate URL: [Link]

-

Title: Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties Source: PMC URL: [Link]

-

Title: Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties Source: Lirias URL: [Link]

-

Title: Morphine alkaloids: History, biology, and synthesis Source: PubMed URL: [Link]

-

Title: Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones Source: MDPI URL: [Link]

-

Title: Morphinan Alkaloids and Their Transformations: A Historical Perspective of a Century of Opioid Research in Hungary Source: MDPI URL: [Link]

-

Title: Morphine alkaloids: History, biology, and synthesis Source: IMC Krems URL: [Link]

-

Title: Discovery of Aminobenzyloxyarylamides as κ Opioid Receptor Selective Antagonists: Application to Preclinical Development of a κ Opioid Receptor Antagonist Receptor Occupancy Tracer Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

Title: NARCOTIC ANALGESICS: MORPHINE AND “PERIPHERALLY MODIFIED” MORPHINE ANALOGS Source: University of Rhode Island URL: [Link]

-

Title: Most recent developments and modifications of 14-alkylamino and 14-alkoxy-4,5-epoxymorphinan derivatives Source: PMC URL: [Link]

-

Title: Codeine Source: EBSCO URL: [Link]

-

Title: Advances in Opioid Antagonist Treatment for Opioid Addiction Source: DukeSpace URL: [Link]

-

Title: Design, synthesis, and biological evaluation of C6-difluoromethylenated epoxymorphinan Mu opioid receptor antagonists Source: PMC URL: [Link]

-

Title: The opioid receptor: emergence through millennia of pharmaceutical sciences Source: PMC URL: [Link]

-

Title: Discovery of Novel Delta Opioid Receptor (DOR) Inverse Agonist and Irreversible (Non-Competitive) Antagonists Source: MDPI URL: [Link]

-

Title: Design, synthesis, and biological evaluation of C6-difluoromethylenated epoxymorphinan Mu opioid receptor antagonists Source: RSC Publishing URL: [Link]

-

Title: Opioid antagonist - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Fumaroylamino-4,5-epoxymorphinans and Related Opioids with Irreversible μ Opioid Receptor Antagonist Effects Source: Journal of Medicinal Chemistry - Figshare URL: [Link]

-

Title: Opioids-Structure and Synthesis Source: SlideShare URL: [Link]

-

Title: Studies in the (+)-morphinan series. 4. A markedly improved synthesis of (+)-morphine Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Current methodologies to the analysis of morphine and its metabolites in biological matrices Source: Frontiers URL: [Link]

-

Title: Discovery of a structurally novel opioid kappa-agonist derived from 4,5-epoxymorphinan Source: PubMed URL: [Link]

-

Title: Biocatalysis: Case Studies Source: ACS GCI Pharmaceutical Roundtable URL: [Link]

-

Title: Biocatalysis: Enzymatic Synthesis for Industrial Applications Source: PMC - NIH URL: [Link]

-

Title: Recent Advances in Biocatalysis for Drug Synthesis Source: MDPI URL: [Link]

-

Title: Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals Source: MDPI URL: [Link]

-

Title: Category:4,5-Epoxymorphinans - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Novel synthesis of the ortho ester derivative of 4,5-epoxymorphinan Source: PubMed URL: [Link]

-

Title: New synthetic opioids: development of analytical methods for their characterization and determination by means of (U)HPLC- HRMS/ Source: I.R.I.S. URL: [Link]

-

Title: Current methodologies to the analysis of morphine and its metabolites in biological matrices Source: ResearchGate URL: [Link]

Sources

- 1. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lirias.kuleuven.be [lirias.kuleuven.be]

- 3. Morphine alkaloids: History, biology, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morphinan Alkaloids and Their Transformations: A Historical Perspective of a Century of Opioid Research in Hungary [mdpi.com]

- 5. Codeine | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 6. webhome.auburn.edu [webhome.auburn.edu]

- 7. Total synthesis of morphine and related alkaloids - Wikipedia [en.wikipedia.org]

- 8. keio.elsevierpure.com [keio.elsevierpure.com]

- 9. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties [ouci.dntb.gov.ua]

- 10. mdpi.com [mdpi.com]

- 11. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 12. The opioid receptor: emergence through millennia of pharmaceutical sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Most recent developments and modifications of 14-alkylamino and 14-alkoxy-4,5-epoxymorphinan derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Biocatalysis: Case Studies – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | Current methodologies to the analysis of morphine and its metabolites in biological matrices [frontiersin.org]

- 19. researchgate.net [researchgate.net]

Quantum Chemical Architectures of 4,5-Epoxymorphinans: A Computational Guide to Structure, Reactivity, and Receptor Interaction

Topic: Quantum Chemical Calculations of 4,5-Epoxymorphinan Structures Content Type: In-Depth Technical Guide Audience: Researchers, Computational Chemists, and Drug Discovery Scientists

Executive Summary

The 4,5-epoxymorphinan scaffold—the structural core of morphine, codeine, naloxone, and naltrexone—remains a "privileged structure" in medicinal chemistry. However, its rigid pentacyclic backbone coupled with specific conformational flexibilities (ring C boat/chair transitions and N-substituent orientation) presents unique challenges for computational modeling.

This guide provides a validated, self-consistent protocol for modeling these systems. Moving beyond basic geometry optimization, we detail the specific density functionals (DFT) required for accurate pKa prediction, the necessity of conformational ensembles over single-point calculations, and the quantum mechanical basis of mu-opioid receptor (MOR) recognition.

Structural Anatomy & Computational Challenges

The 4,5-epoxymorphinan skeleton is defined by a T-shaped, pentacyclic arrangement. To model it accurately, you must account for three specific degrees of freedom that govern its potential energy surface (PES):

-

The Piperidine Ring (Ring D): While typically in a chair conformation, the boat conformer is energetically accessible and often relevant for transition states or specific receptor pockets.

-

N-Substituent Orientation (N17): The substituent on the tertiary amine (methyl in morphine, allyl in naloxone) can adopt equatorial or axial positions. DFT calculations consistently show the equatorial isomer is generally lower in energy, but the barrier to inversion is low (~25-27 kJ/mol).

-

Hydroxyl Rotamers (C3/C6): The orientation of the -OH groups contributes significantly to the intramolecular hydrogen bonding network.

The "Electronic Signature" of Agonism vs. Antagonism

The difference between an agonist (Morphine) and an antagonist (Naloxone) is not just steric.[1] It is electronic.[2][3][4][5][6] The N-allyl or N-cyclopropylmethyl groups in antagonists create a specific electron density distribution that alters the pKa and the interaction vector with the receptor's Asp147 residue.

Methodological Framework: The Computational Protocol

This protocol is designed for high-accuracy prediction of ground-state geometries and electronic properties.

Phase 1: Conformational Ensemble Generation

Do not rely on a single input geometry.

-

Force Field Screening: Use MMFF94 or OPLS3e to generate a Boltzmann-weighted ensemble of conformers.

-

Filter: Discard conformers >5 kcal/mol above the global minimum.

-

Focus: Pay special attention to the N-lone pair orientation; it dictates the protonation vector.

Phase 2: DFT Geometry Optimization & Frequency Analysis

For morphinans, the B3LYP functional is acceptable for geometry, but M06-2X is superior for energetics and non-covalent interactions (dispersion).

Recommended Electronic Model Chemistry:

-

Functional: M06-2X (captures medium-range correlation energy better than B3LYP).

-

Basis Set: 6-311+G(d,p) (Diffuse functions are critical for the lone pairs on Oxygen and Nitrogen).

-

Solvation: SMD (Solvation Model based on Density) – Water (

).

Step-by-Step Workflow:

-

Optimization: Run Opt with Int=Ultrafine grid. The rigid backbone requires tight convergence criteria.

-

Frequency Check: Run Freq. Ensure zero imaginary frequencies.

-

Note: If a small imaginary frequency (< -50 cm⁻¹) appears associated with the N-methyl rotation, it is likely a numerical artifact of the grid. Re-optimize with Opt=Tight.

-

-

Thermochemistry: Extract Zero-Point Energy (ZPE) and Thermal Corrections to Gibbs Free Energy.

Phase 3: pKa Calculation Protocol

The biological activity of morphinans depends on the protonation of the N17 amine. The physiological species is the cation.

Equation:

-

Experimental Value (Morphine): pKa ≈ 8.0 - 8.2[7]

-

Target Accuracy: M06-2X/SMD yields errors < 0.5 pKa units.

Visualization: The Computational Pipeline

The following diagram outlines the decision logic for the computational workflow, ensuring quality control at every step.

Figure 1: Self-consistent computational workflow for morphinan derivatives. Note the loop for handling imaginary frequencies.

Electronic Properties & QSAR

Once the wavefunction is converged, three key descriptors drive the Structure-Activity Relationship (SAR).

Molecular Electrostatic Potential (MEP)

Mapping the MEP onto the electron density isosurface (typically 0.002 a.u.) reveals the "pharmacophore fingerprint."

-

Negative Regions (Red): The phenolic oxygen (C3) and the epoxy bridge (O4-O5). These are H-bond acceptors.

-

Positive Regions (Blue): The protonated amine (NH+). This is the anchor point for the receptor.

HOMO-LUMO Gap

The frontier orbitals predict metabolic stability.

-

HOMO: Usually localized on the aromatic ring and the phenolic oxygen. High energy HOMO correlates with susceptibility to oxidative metabolism (e.g., pseudomorphine formation).

-

LUMO: Often located on the cyclohexenone ring (in codeinone/morphinone derivatives), indicating susceptibility to nucleophilic attack (Michael addition).

Data Summary: Key Parameters

Table 1 compares calculated values (M06-2X) vs. Experimental benchmarks for Morphine.

| Parameter | Calculated (Gas Phase) | Calculated (Water/SMD) | Experimental (Crystal/Soln) |